molecular formula C5H4N2O B1596169 (Methoxymethylene)malononitrile CAS No. 672-81-1

(Methoxymethylene)malononitrile

Cat. No.: B1596169
CAS No.: 672-81-1
M. Wt: 108.1 g/mol
InChI Key: PPIRRJFTJMFMSM-UHFFFAOYSA-N
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Description

(Methoxymethylene)malononitrile (CAS 672-81-1) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. Its molecular formula is C 5 H 4 N 2 O, with an average molecular mass of 108.10 g/mol . This compound is recognized as a very convenient building block for the construction of various heterocycles and is often an intermediate in different multi-component reactions . A prominent research application of this compound is in the synthesis of novel compounds with potential antitumor properties. It is used in the design and creation of 1 H -benzo[ f ]chromene derivatives, which are promising lead candidates for anticancer drug development . Research has demonstrated that such synthesized compounds exhibit potent cytotoxicity against a range of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), lung (A549), and liver (Hep G2) cancers . These compounds can trigger apoptosis (programmed cell death) in cancer cells through mechanisms such as increasing mitochondrial superoxide levels and decreasing mitochondrial membrane potential, leading to caspase 3/7 activation . Researchers value this compound for its role in introducing a methoxymethylene group into molecular structures while leaving one or two nitrile groups intact for further chemical transformations . The canonical SMILES representation for its structure is COC=C(C#N)C#N . This product is intended for research and development purposes exclusively. It is For Research Use Only. It is not intended for human or veterinary use or for application in diagnostic procedures.

Properties

IUPAC Name

2-(methoxymethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-8-4-5(2-6)3-7/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRRJFTJMFMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217484
Record name (Methoxymethylene)malononitrile
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Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-81-1
Record name 2-(Methoxymethylene)propanedinitrile
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Record name (Methoxymethylene)malononitrile
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Record name (Methoxymethylene)malononitrile
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Record name (methoxymethylene)malononitrile
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Preparation Methods

Key Steps and Conditions

  • Reactants: Malononitrile and trimethyl orthoformate (or triethyl orthoformate)
  • Catalyst: Anhydrous lithium chloride is commonly used to enhance reaction efficiency and selectivity.
  • Solvent: The reaction can be performed without an additional solvent, as the alcohol byproduct (methanol or ethanol) serves as the reaction medium.
  • Temperature: The reaction mixture is typically heated to 78–85°C for optimal conversion.
  • Workup: After completion, the alcohol byproduct is distilled off, and the product is isolated by cooling, crystallization, and filtration.

Example Procedure

A representative procedure, adapted from the synthesis of ethoxymethylenemalononitrile (closely analogous to the methoxy derivative), is as follows:

  • Combine malononitrile, trimethyl orthoformate, and anhydrous lithium chloride in a reaction vessel.
  • Stir and heat the mixture to 78–85°C until the reaction is complete.
  • Distill off the methanol formed during the reaction.
  • Cool the residual mixture to induce crystallization.
  • Collect and dry the resulting this compound.

Stoichiometry and Catalyst Loading

Component Typical Molar Ratio
Malononitrile 1
Trimethyl orthoformate 1–6 (optimal: 3)
Anhydrous lithium chloride 0.01–0.1 (optimal: 0.054)

Notes:

  • Increasing the orthoformate ratio can improve yield, but 3:1 is often sufficient.
  • Lithium chloride acts as a Lewis acid catalyst, promoting methoxymethylation and increasing reaction rate and yield.

Comparative Data Table: Preparation Parameters

Parameter Typical Value/Range Effect on Outcome Reference
Reaction Temperature 78–85°C Higher temp increases rate
Catalyst (LiCl) 0.01–0.1 eq. Higher loading increases rate
Orthoformate:Malononitrile 1–6 (optimal 3) Excess orthoformate increases yield
Reaction Time 2–4 hours Sufficient for completion
Yield 85–95% High yield with optimized conditions
Purity (after recryst.) >98% Suitable for further synthesis

Alternative Methods and Optimization

Catalyst Variations:

  • While lithium chloride is preferred for its efficiency and environmental compatibility, other Lewis acids (such as zinc chloride or magnesium chloride) have been explored, but typically offer lower yields or require harsher conditions.

Solvent Choice:

  • The reaction is often performed solvent-free, but in some cases, a small amount of alcohol (methanol or ethanol) may be added to facilitate mixing and heat transfer.

Environmental and Economic Considerations:

  • The method avoids the use of toxic organic solvents (e.g., toluene), making it more sustainable and cost-effective.
  • The direct distillation of the alcohol byproduct simplifies purification and reduces waste.

Research Findings and Industrial Applicability

  • The lithium chloride-catalyzed method is scalable and suitable for industrial production, offering high yields, operational simplicity, and low environmental impact.
  • The process is robust, with little sensitivity to minor variations in temperature or reagent ratios.
  • Substituting triethyl orthoformate for trimethyl orthoformate yields the ethoxy analog, demonstrating the method’s versatility for different alkoxymethylene derivatives.

Summary Table: Key Process Advantages

Advantage Description
High Yield 85–95% under optimal conditions
Simple Workup Direct distillation and crystallization
Environmentally Friendly Avoids toxic solvents, minimal waste
Scalable Suitable for laboratory and industrial scales
Catalyst Efficiency Low catalyst loading, high turnover

Chemical Reactions Analysis

Nucleophilic Vinylic Substitution Reactions

(Methoxymethylene)malononitrile undergoes nucleophilic vinylic substitution with amines and hydrazines due to its polarized double bond. In reactions with N,N-dimethylhydrazine, it forms E/Z isomeric hydrazones (Table 1) .

Table 1: Products from N,N-dimethylhydrazine reactions

Substrate (R)Yield (%)m.p. (°C)E:Z Ratio
CN (Methoxy)81132–134N/A
CO₂CH₃ (Methoxy)6561–65Only E
COCH₃ (Methoxy)6643, 5312:1

The reaction proceeds via attack at the β-carbon of the push-pull alkene system, followed by proton transfer. IR and NMR data confirm hydrazone formation through shifts in C=N and C≡N stretches .

Pyrazole Derivatives

Reaction with phenylhydrazine at 100°C in ethanol yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (75% yield) :

text
PhNHNH₂ + this compound → Pyrazole derivative

Key data :

  • ¹H NMR (DMSO-d₆): δ 7.72 (s, 1H, Ar), 6.54 (s, 2H, NH₂)

  • LC-MS: m/z 215 (M+1)

Pyrimidine Derivatives

In a three-component reaction with guanidines and ketones, it forms 4-aminopyrimidine-5-carbonitriles via:

  • Michael addition

  • Cyclization

  • Aromatization

Optimized conditions (40°C, ethanol, 0.4 equiv NHC-PPIm catalyst) achieve 79–92% yields .

Michael Addition-Initiated Cascades

The electron-deficient central carbon facilitates Michael additions, enabling complex transformations:

With Amidines :

text
This compound + Amidines → Fused pyrido[2,3-d]pyrimidines

Key intermediates detected via LC-MS:

  • Intermediate 5j (4-amino-2-dimethylaminopyrimidine-5-carbonitrile)

  • Final product 4j (m/z 283.1)

Reaction monitoring shows complete conversion within 120 minutes at 40°C .

Structural Insights from Crystallography

XRD analysis reveals non-covalent C-H···N≡C interactions (2.494 Å) that guide molecular packing . DFT calculations (M06-2X functional) estimate interaction energy at −1.20 kcal/mol .

Table 2: Experimental vs Theoretical H···N Parameters

MethodH···N (Å)D···A (Å)Angle (°)Energy (kcal/mol)
XRD2.4943.423176.22
M06-2X2.4243.472176.23−1.20

Synthetic Considerations

  • Catalysis : ZnCl₂ (1–1.5 wt%) accelerates synthesis from malononitrile and trimethyl orthoformate .

  • Purification : Recrystallization from ethanol/acetone mixtures yields >95% purity .

  • Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere .

This compound’s versatility stems from its dual nitrile groups and activated methylene unit, enabling applications ranging from pharmaceuticals to materials science. Comparative studies with ethoxymethylene analogs show similar reactivity profiles but differing crystallization behaviors .

Scientific Research Applications

Organic Synthesis

Building Block for Heterocycles
One of the primary applications of (Methoxymethylene)malononitrile is its role as a building block in organic synthesis. The compound's reactive methylene group allows it to participate in various chemical reactions, making it suitable for the synthesis of heterocyclic compounds. Research has demonstrated its effectiveness in producing pyrazoles, thiophenes, and pyridines, which are essential structures in pharmaceuticals and agrochemicals .

Synthesis Pathways
The compound can be synthesized through several methods, including the reaction with different nucleophiles to form substituted derivatives. For example, when reacted with hydrazides or other nucleophilic agents, it leads to the formation of novel substituted nicotines and other biologically active compounds .

Reaction TypeReactantsProductsYield
Hydrazide ReactionNicotinic acid hydrazide + this compoundSubstituted Nicotines66%
Pyrazole FormationAcetyl acetone + this compoundPyrazole Derivatives61%

Material Science

Precursor for Conducting Polymers
Recent studies have explored the potential of this compound as a precursor for new conducting polymers. These polymers are significant in organic electronics due to their ability to conduct electricity while maintaining flexibility. The incorporation of this compound into polymer matrices could enhance the electrical properties and stability of the resulting materials.

Research indicates that this compound may exhibit biological activity, particularly concerning its toxicity profile. It has been noted to cause allergic skin reactions and respiratory sensitization, which can lead to asthma-like symptoms upon inhalation. Understanding these toxicological aspects is crucial for ensuring safe handling and application in various fields.

Case Studies

Several case studies illustrate the versatility of this compound in synthetic chemistry:

  • Synthesis of Novel Pyrazoles : A study demonstrated the synthesis of pyrazole derivatives using this compound as a key intermediate, showcasing its utility in creating compounds with potential pharmacological activity .
  • Conducting Polymer Development : Research presented at an international conference highlighted the use of this compound in developing conducting polymers, emphasizing its role in enhancing electrical conductivity .

Mechanism of Action

The mechanism by which (Methoxymethylene)malononitrile exerts its effects involves its multiple bonds and reactive methylene group. These features allow it to participate in various chemical reactions, forming stable intermediates and products. The compound’s molecular targets and pathways include its interaction with electrophilic compounds and its ability to enhance fluorescence in the presence of certain metal ions .

Biological Activity

(Methoxymethylene)malononitrile, with the chemical formula C6_6H3_3N3_3O, is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by multiple bonds, including double and triple bonds, which contribute to its reactivity. It is soluble in both water and organic solvents, making it versatile for various applications in chemistry and biology.

Biological Activities

Research indicates that this compound exhibits a spectrum of biological activities:

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

  • Fluorescence Enhancement : The compound enhances fluorescence in the presence of certain metal ions, which may be utilized in analytical chemistry.
  • Chemical Intermediacy : It serves as an intermediate in the synthesis of various heterocycles and other biologically active molecules .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well absorbed due to its solubility profile. Its distribution and metabolism are subject to ongoing research, particularly regarding its bioavailability and half-life in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, hybrids derived from this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 4.9 to 17 µM .

CompoundMIC (µM)Bacterial Strain
Hybrid A4.9E. coli
Hybrid B17S. aureus

Anticancer Potential

In vitro studies have suggested that derivatives of this compound can induce apoptosis in cancer cell lines. These findings warrant further investigation into the compound's potential as a chemotherapeutic agent.

Applications

This compound has several applications across different fields:

  • Pharmaceuticals : It is utilized in the synthesis of new drugs with potential therapeutic effects.
  • Analytical Chemistry : Its fluorescence properties make it suitable for use in analytical techniques.
  • Agriculture : Derivatives are being explored for their effectiveness as pesticides and herbicides due to their antimicrobial properties .

Q & A

Q. What are the established synthetic routes for (methoxymethylene)malononitrile, and what experimental conditions optimize its yield?

this compound is typically synthesized via condensation reactions. For example, ethoxymethylenemalononitrile analogs are prepared by reacting alkylating agents (e.g., 1,1',1''-[methyltriethoxy]triethane) with acrylonitrile derivatives under reflux with acetic anhydride . Modifications include substituting alkoxy groups (e.g., methoxy vs. ethoxy) to tailor reactivity. Key parameters for optimization include reaction temperature (reflux conditions), solvent polarity, and stoichiometric ratios of reagents. Recrystallization from ethanol-petroleum ether mixtures is commonly used for purification, yielding >80% purity .

Q. How is this compound utilized in heterocyclic compound synthesis?

This compound serves as a versatile precursor for synthesizing pyrazoles, isoxazoles, and fused heterocycles. For instance, condensation with o-phenylenediamine yields pyrazolo[3,4-d]pyrimidines, while reactions with hydroxylated ketones produce substituted isoxazoles. The methoxymethylene group enhances electrophilicity, enabling nucleophilic attacks at the α-carbon of the malononitrile moiety . Specific protocols involve refluxing in aprotic solvents (e.g., DMF) with catalytic bases like KF-Al₂O₃ to accelerate cyclization .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • Chromatography : Gas chromatography (GC) with solid-phase microextraction (SPME) or vacuum traps is used to analyze purity and thermal stability, particularly for volatile derivatives like O-chlorobenzylidenemalononitrile .
  • Spectroscopy : IR-LD (linear-dichroic infrared) spectroscopy in nematic liquid crystal suspensions resolves structural conformations and vibrational modes of methoxymethylene-substituted malononitriles .
  • Elemental Analysis and Mass Spectrometry : MALDI-TOF and CHN analysis validate molecular weights and elemental compositions, as demonstrated for derivatives like 2-(benzylidene)malononitrile .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP, CAM-B3LYP) accurately predicts absorption maxima (λmax) and frontier molecular orbitals. For example, B3LYP/6-31G(d,p) calculations for dithienonaphthalene-based acceptors showed λmax at 607.8 nm, closely matching experimental values (634 nm). Exact-exchange terms in functionals improve thermochemical accuracy, reducing deviations in atomization energies to <2.4 kcal/mol . Advanced workflows involve benchmarking multiple functionals (e.g., PBEPBE, uB97XD) to identify optimal models for charge-transfer properties .

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition and dimerization reactions?

MNDO (Modified Neglect of Diatomic Overlap) studies reveal that dimerization proceeds via a stepwise mechanism with an 88 kJ/mol activation barrier. The reaction involves an intermediate stabilized by intermolecular proton transfer, leading to tautomerization . In Knoevenagel condensations, the methoxymethylene group acts as an electron-withdrawing substituent, polarizing the malononitrile core to enhance electrophilicity. Catalysts like Fe₃O₄@ZIF-8 facilitate proton abstraction, achieving >94% yields in benzaldehyde condensations .

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound-based materials?

Discrepancies often arise in absorption spectra predictions. For instance, PBEPBE overestimates λmax (781 nm vs. experimental 634 nm), while CAM-B3LYP underestimates it (484 nm). Systematic benchmarking with solvent-effect corrections (e.g., COSMO solvation models) and inclusion of exact-exchange terms (as in B3LYP) improve agreement . Experimental validation via time-dependent DFT (TD-DFT) and oscillator strength calculations is critical for optoelectronic applications .

Q. What catalytic systems enhance the efficiency of this compound in multicomponent reactions?

  • Heterogeneous Catalysts : KF-Al₂O₃ promotes three-component reactions (e.g., aldehydes, malononitrile, and active methylene compounds) in ethanol at RT, achieving 85–95% yields .
  • MOF-Based Catalysts : Fe₃O₄@ZIF-8 enables recyclable catalysis (>5 cycles) for Knoevenagel reactions, with turnover frequencies (TOF) of 0.33 h⁻¹ .
  • Ionic Liquids : Non-volatile solvents like [BMIM][PF₆] improve reaction kinetics and product isolation in cycloadditions, though toxicity requires careful handling .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the nitrile groups.
  • Computational Modeling : Use B3LYP/6-31G(d,p) for initial screening and CAM-B3LYP for charge-transfer systems.
  • Catalysis : Optimize catalyst loading (4–10 mol%) and solvent polarity to balance reactivity and selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(Methoxymethylene)malononitrile
Reactant of Route 2
Reactant of Route 2
(Methoxymethylene)malononitrile

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